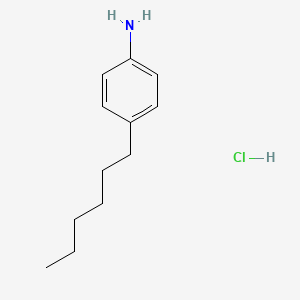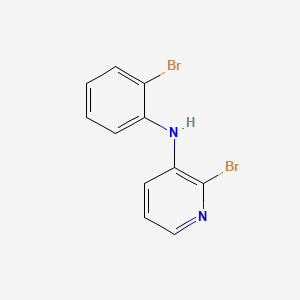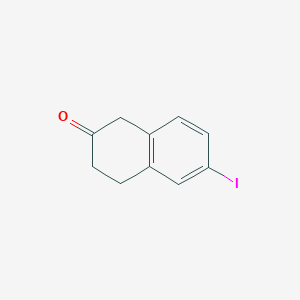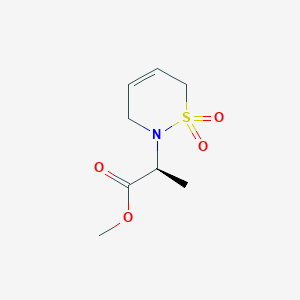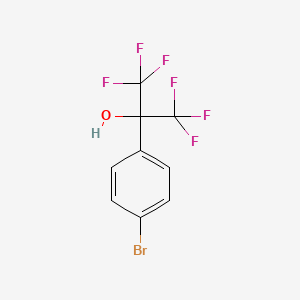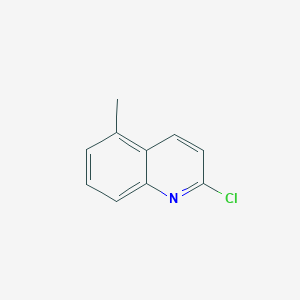
2-Chloro-5-methylquinoline
Übersicht
Beschreibung
2-Chloro-5-methylquinoline is a chemical compound that belongs to the class of quinoline-based heterocycles. It is a yellowish, crystalline, and aromatic compound. The IUPAC name for this compound is 5-chloro-2-methylquinoline . The molecular weight of this compound is 177.63 .
Synthesis Analysis
Quinoline and its analogs have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline and its analogs have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, a novel set of quinoline analogs were synthesized from 2-chloro-3-formylquinoline, malononitrile, and thiophenol as starting materials .Physical And Chemical Properties Analysis
2-Chloro-5-methylquinoline has a molecular weight of 177.63 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Docking
2-Chloro-3-methylquinoline (2Cl3MQ) has been extensively studied for its structural and spectroscopic properties using various techniques such as UV–Vis, NMR, FT-IR, and FT-Raman. These studies are complemented by theoretical evaluations including DFT and TD-DFT quantum chemical calculations. Importantly, the research also explores the pharmaceutical potential of 2Cl3MQ and related compounds through molecular docking analysis, particularly focusing on their interactions with enzymes like Malate Synthase from Mycobacterium Tuberculosis (MtbMS) (Kose, Atac, & Bardak, 2018).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of various 2-chloroquinolin-3-yl ester derivatives from 2-chloroquinoline-3-carbaldehyde have been explored. These compounds were tested for their antimicrobial activities against a range of bacterial and fungal species, with some showing significant effectiveness. This indicates the potential of 2-chloro-5-methylquinoline derivatives in antimicrobial drug development (Tabassum et al., 2014).
Crystal Structure and Antimicrobial Potential
The study of crystal structures of various hydrogen-bonded compounds of methylquinoline with chloro- and nitro-substituted benzoic acids reveals insights into the molecular interactions and bonding patterns. Such understanding is crucial in the design of new compounds with potential pharmaceutical applications (Ishida, 2021).
Wirkmechanismus
Target of Action
Quinoline compounds, in general, are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Mode of Action
Quinoline compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue accumulating toxic heme, which ultimately kills the parasite .
Biochemical Pathways
Quinoline compounds are known to affect the heme biosynthesis pathway . By inhibiting the action of heme polymerase, these compounds prevent the conversion of heme to hemazoin, leading to the accumulation of toxic heme in Plasmodium species .
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, is found to be active with an inhibition concentration value of (ic 50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
Action Environment
It is known that the phenotype of an organism is determined by an interaction between genotype and environmental factors . This suggests that environmental factors could potentially influence the action, efficacy, and stability of 2-Chloro-5-methylquinoline.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQRSEDPFIFKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





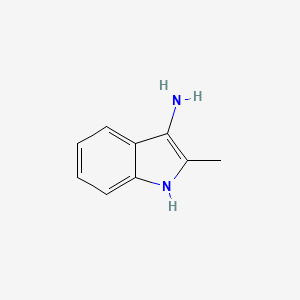
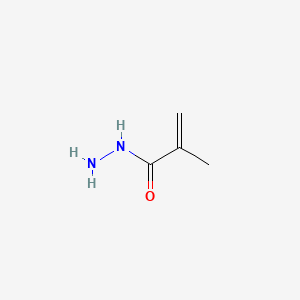
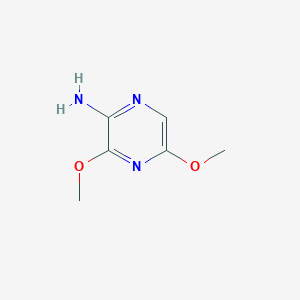
![1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B3254478.png)
